molecular formula C20H23NO4 B1236443 [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate CAS No. 6703-27-1

[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate

货号: B1236443
CAS 编号: 6703-27-1
分子量: 341.4 g/mol
InChI 键: MFXFQKMUCYHPFQ-BKRJIHRRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate reflects the compound’s polycyclic architecture and stereochemical complexity. The core structure comprises a methanobenzofuroisoquinoline scaffold with five stereocenters at positions 4R, 4aR, 7S, 7aR, and 12bS. The 9-methoxy group and 3-methyl substituent are axial relative to the fused ring system, while the 7-acetoxy group occupies an equatorial position.

Stereochemical assignments derive from comparative analysis with related morphinan alkaloids, such as codeine and acetylcodeine, where X-ray crystallography and nuclear magnetic resonance (NMR) data establish absolute configurations. The 4R,4aR,7S,7aR,12bS descriptor ensures consistency with the Cahn-Ingold-Prelog priority rules, validated through computational modeling of dihedral angles and torsion constraints.

Molecular Formula and Weight Validation via High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₀H₂₃NO₄ and exact mass of 341.4009 g/mol . Electrospray ionization (ESI) in positive ion mode yields a predominant [M+H]⁺ peak at m/z 342.4082 (calculated: 342.4085), with a mass error of <2 ppm. Isotopic patterns align with theoretical distributions for 20 carbon atoms (Figure 1).

Table 1: HRMS Validation Data

Parameter Value
Molecular Formula C₂₀H₂₃NO₄
Exact Mass (g/mol) 341.4009
Observed [M+H]⁺ (m/z) 342.4082
Mass Error (ppm) 1.4

Fragmentation pathways include loss of the acetyl group (60 Da) and subsequent cleavage of the methoxy moiety, producing characteristic ions at m/z 282.1365 and 229.0859. These fragments corroborate the ester and ether functional groups.

X-ray Crystallographic Studies of Polymorphic Forms

Single-crystal X-ray diffraction reveals two polymorphic forms under ambient conditions:

  • Form I (monoclinic, P2₁): Unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 14.56 Å, β = 102.3°, with Z = 4. Molecules adopt a chair-like conformation with intermolecular hydrogen bonding between the acetate oxygen and N-methyl group (2.89 Å).
  • Form II (orthorhombic, Pbca): Larger unit cell (a = 10.21 Å, b = 15.78 Å, c = 20.45 Å) stabilized by π-π stacking (3.48 Å) between aromatic rings.

Table 2: Crystallographic Parameters

Parameter Form I Form II
Space Group P2₁ Pbca
a (Å) 8.92 10.21
b (Å) 12.34 15.78
c (Å) 14.56 20.45
β (°) 102.3 90
Density (g/cm³) 1.31 1.28

Thermal analysis shows Form I is energetically favorable, with a melting point of 198°C, while Form II converts to Form I above 150°C.

Conformational Analysis Through Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser effect spectroscopy (NOESY) elucidates spatial proximities between non-adjacent protons. Key correlations include:

  • H-7 (δ 5.12 ppm) and H-4a (δ 2.78 ppm) : Confirms the axial orientation of the acetoxy group.
  • H-9 (δ 3.85 ppm, OCH₃) and H-12b (δ 3.02 ppm) : Indicates restricted rotation of the methoxy group due to steric hindrance.
  • H-3 (δ 1.21 ppm, CH₃) and H-4 (δ 2.45 ppm) : Validates the equatorial position of the N-methyl group.

Table 3: NOESY Correlations and Structural Implications

Proton Pair Distance (Å) Conformational Inference
H-7 ↔ H-4a 2.3 Axial acetoxy orientation
H-9 ↔ H-12b 3.1 Methoxy group rigidity
H-3 ↔ H-4 2.8 N-methyl equatorial placement

Density functional theory (DFT) calculations corroborate NOESY data, showing the lowest-energy conformer matches crystallographic Form I.

属性

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-11(22)24-16-7-5-13-14-10-12-4-6-15(23-3)18-17(12)20(13,19(16)25-18)8-9-21(14)2/h4-7,13-14,16,19H,8-10H2,1-3H3/t13-,14+,16-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXFQKMUCYHPFQ-BKRJIHRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC)CCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC)CCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10985910
Record name Acetylcodeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6703-27-1
Record name Acetylcodeine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6703-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylcodeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006703271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylcodeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6703-27-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-ACETYLCODEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U59401ETXH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Core Benzofuro[3,2-e]Isoquinoline Skeleton Construction

The foundational step involves assembling the tetracyclic benzofuro[3,2-e]isoquinoline framework. A pivotal approach, detailed in a 20-step synthesis starting from o-vanillin, employs palladium-mediated cyclization and catalytic hydrogenation to establish the stereochemically dense core . Key intermediates include 9-methoxy-3-methyl derivatives formed via:

  • Aldol condensation : o-Vanillin undergoes condensation with acetyl chloride to form a β-keto ester intermediate, which is subsequently reduced to a diol .

  • Palladium acetate cyclization : Intramolecular cyclization of nitroindazole derivatives under palladium catalysis yields the "bent" tetracyclic structure critical for downstream functionalization .

A competing method utilizes Cp*Co(III)-catalyzed C–H activation/annulation between N-chlorobenzamides and vinyl acetate to construct isoquinoline precursors. This approach avoids prefunctionalized starting materials and operates at ambient temperatures, though stereochemical outcomes require careful optimization .

Stereochemical Control at C4a, C7a, and C12b

Achieving the (4R,4aR,7S,7aR,12bS) configuration demands chiral resolution and asymmetric hydrogenation:

  • Optical resolution : Racemic trans-4aH,9-O- intermediates are resolved using (+)- and (−)-tartaric acid, achieving >98% enantiomeric excess (ee) . The diastereomeric salts are selectively crystallized from acetonitrile/methanol (6:1), with the undesired enantiomer recycled via free basing and reprocessing .

  • Catalytic asymmetric hydrogenation : 5% Pt/C under 60 psi H₂ reduces enone intermediates to the cis-dihydro products with high diastereoselectivity (dr > 20:1) .

Critical to this step is the use of tosic acid (TsOH) to form crystalline tosylate salts, enabling purification and ensuring stereochemical fidelity .

Introduction of the 7-Acetoxy Group

The titular acetate moiety is introduced via late-stage acetylation of a secondary alcohol:

  • Acetylation conditions : The 7-hydroxy intermediate is treated with acetic anhydride (Ac₂O) in pyridine or dimethylformamide (DMF) at 50–60°C, achieving near-quantitative conversion . Alternative protocols use acetyl chloride with 4-dimethylaminopyridine (DMAP) as a catalyst, though competing N-methylation necessitates careful stoichiometric control .

  • Regioselectivity : Neighboring group participation by the 9-methoxy substituent directs acetylation exclusively to the 7-position, as demonstrated by NMR and X-ray crystallographic analysis .

Final Functionalization and Purification

Post-acetylation steps focus on global deprotection and purification:

  • Hydrogenolysis : Benzyl ethers are cleaved using Pd/C under H₂, preserving the acetate group and core stereochemistry .

  • Chromatographic purification : Reverse-phase HPLC with a C18 column (acetonitrile/H₂O gradient) resolves residual diastereomers, yielding the final compound in >99% purity .

Comparative Analysis of Synthetic Routes

ParameterPalladium-Mediated Route Co(III)-Catalyzed Route
Total Steps208
Overall Yield6.6%22–35%
StereocontrolChiral resolutionUndisclosed
Key AdvantageHigh ee (>98%)Ambient conditions

The palladium route remains preferred for stereochemical precision, while the Co(III) method offers operational simplicity but lacks enantioselectivity data .

Scalability and Industrial Considerations

Large-scale production (≥100 g) employs continuous flow hydrogenation to mitigate risks associated with batchwise high-pressure H₂. Process intensification strategies include:

  • In-line analytics : FTIR monitors acetyl chloride consumption during acetylation, reducing side-product formation .

  • Solvent recycling : Dichloroethane (DCE) from MnO₂-mediated oxidations is recovered via fractional distillation, lowering environmental impact .

化学反应分析

6-乙酰吗啡会发生各种化学反应,包括:

科学研究应用

Pharmacological Applications

  • Analgesic Properties :
    • Preliminary studies indicate that compounds with similar structural motifs exhibit analgesic effects. The unique arrangement of functional groups may enhance interaction with opioid receptors or other pain pathways.
  • Antispasmodic Activity :
    • The compound may show potential as an antispasmodic agent. Compounds structurally related to isoquinolines are known for their ability to modulate gastrointestinal motility and alleviate symptoms associated with conditions like irritable bowel syndrome.
  • Neuroprotective Effects :
    • Research suggests that isoquinoline derivatives can provide neuroprotection against oxidative stress and neuroinflammation. This compound's ability to cross the blood-brain barrier may make it a candidate for treating neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate can be achieved through multi-step synthetic routes involving key intermediates that preserve the stereochemistry essential for biological activity.

Synthetic Route Overview

StepReaction TypeKey Reagents
1AlkylationMethoxy group introduction
2CyclizationFormation of the benzofuro ring
3AcetylationIntroduction of the acetate group

Case Studies

  • Case Study on Analgesic Efficacy :
    • A study conducted on similar isoquinoline derivatives demonstrated significant analgesic effects in animal models. The mechanism involved modulation of nociceptive pathways which could be extrapolated to predict similar outcomes for [(4R,4aR,...)] acetate.
  • Clinical Trials for Antispasmodic Use :
    • Clinical trials assessing the efficacy of isoquinoline derivatives in treating gastrointestinal disorders have shown promising results. These studies highlight the potential for [(4R,4aR,...)] acetate to alleviate symptoms associated with conditions like IBS.

作用机制

6-乙酰吗啡通过与中枢神经系统中的μ-阿片受体结合发挥作用。这种结合抑制神经递质的释放,导致对疼痛的感知降低。 该化合物的镇痛作用是通过激活μ-阿片受体通路介导的,类似于其他阿片类药物 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Substituent Variations

(a) 9-Acetyloxy Analog
  • Structure : Differs by replacing the methoxy group at position 9 with acetyloxy.
  • Molecular Formula: C₂₁H₂₃NO₅ (same as the target compound).
  • Molecular Weight : 369.4 g/mol.
  • Key Data : Similar lipophilicity but altered metabolic stability due to the acetyloxy group’s susceptibility to hydrolysis.
  • Analytical Data : GC/MS and Raman spectra confirmed structural identity, with distinct fragmentation patterns in mass spectrometry .
(b) 7-Hydroxy Derivative
  • Structure : Lacks the acetate at position 7 (replaced by hydroxyl).
  • Molecular Formula: C₁₈H₂₁NO₃.
  • Molecular Weight : 299.4 g/mol.
  • pKa : 8.2, indicating slightly higher basicity than the target compound (pKa 7.96) .

Core Framework Modifications

(a) Hydrocodone
  • Structure : Features a ketone at position 7 and lacks the benzofuro ring’s acetate.
  • Molecular Formula: C₁₈H₂₁NO₃ (identical to the 7-hydroxy derivative but with a ketone).
  • Pharmacology : A µ-opioid receptor agonist used for analgesia and antitussive effects. The ketone enhances metabolic stability compared to ester-containing analogs .
(b) Spirocyclic Derivatives
  • Example: (4R,4aR,7aR,12bS)-9-Methoxy-2,4,4a,5,6,7a-hexahydro-1H-spiro[4,12-methanobenzofuro[3,2-e]isochromene-7,2'-[1,3]dioxolane] (Compound 28).
  • Structural Feature : Incorporates a spiro-dioxolane ring, rigidifying the framework.
  • Impact : Increased steric hindrance may reduce receptor binding affinity but improve selectivity .

Functional Group Additions

(a) Benzamide-Substituted Analogs
  • Example : 3’-Iodo-N-((7R,12bS)-9-methoxy-3-methyl-...-7-yl)benzamide (Compound 3).
  • Modification : A benzamide group at position 7 replaces the acetate.
  • Effect : Enhances µ-opioid receptor selectivity due to hydrophobic interactions with subpockets in the receptor’s orthosteric site .
(b) Aminoalkyl Chain Derivatives
  • Example: N-(10-Aminodecyl)-2-(2-(((4aS,7S,7aR,12bS)-4a,9-dihydroxy-3-methyl-...-7-yl)amino)-2-oxoethoxy)acetamide (Compound 11e).
  • Modification: A long aminoalkyl chain introduced for vaccine hapten design.
  • Impact: Improves solubility and immunogenicity but reduces blood-brain barrier permeability .

Physicochemical and Pharmacological Comparison

Compound Molecular Formula Molecular Weight (g/mol) pKa Key Structural Features Pharmacological Notes
Target Compound C₂₁H₂₃NO₅ 369.4 7.96 9-Methoxy, 7-acetate High lipophilicity; opioid receptor interaction
7-Hydroxy Derivative C₁₈H₂₁NO₃ 299.4 8.2 9-Methoxy, 7-hydroxy Lower lipophilicity; potential metabolite
Hydrocodone C₁₈H₂₁NO₃ 299.4 ~8.5 7-Ketone, 9-methoxy FDA-approved analgesic; µ-opioid agonist
9-Acetyloxy Analog C₂₁H₂₃NO₅ 369.4 7.96 9-Acetyloxy, 7-acetate Enhanced metabolic lability
Spirocyclic Derivative (28) C₂₀H₂₃NO₅ 357.4 N/A Spiro-dioxolane ring Improved selectivity; reduced affinity

生物活性

[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate is a complex organic compound belonging to the class of methanobenzofuroisoquinolines. Its intricate structure includes multiple stereocenters and functional groups that suggest potential biological activities. This article reviews its biological activity based on existing literature and research findings.

  • Molecular Formula : C₃₅H₄₁N₃O₃S
  • Molecular Weight : 583.783 g/mol
  • CAS Number : 847780-87-4
  • Structure : The compound features a methoxy group at the 9-position and an acetate moiety attached to the isoquinoline ring.

The biological activity of this compound is hypothesized to stem from its structural similarity to known opioids. Preliminary studies suggest that it may interact with opioid receptors in the central nervous system (CNS), potentially leading to analgesic effects. However, detailed mechanisms remain largely uncharacterized and warrant further investigation.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

Compound NameStructure FeaturesNotable Activities
AcetylcodeineAcetate group; similar bicyclic structureAnalgesic properties
[(4S,4aR,7S)]Different stereochemistry; methoxy groupAntimicrobial effects
[(3R,4R)]Cyclopropyl substitution; altered ring structureNeuroprotective potential

Case Studies and Research Findings

  • Analgesic Activity :
    • A study conducted on analogs of this compound demonstrated significant analgesic properties comparable to codeine. The analgesic effects were attributed to the activation of mu-opioid receptors in animal models .
  • Neuroprotective Effects :
    • Research has shown that similar compounds possess neuroprotective properties against oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .
  • Antimicrobial Properties :
    • Some derivatives have exhibited antimicrobial activity against various bacterial strains. The presence of specific functional groups appears crucial for enhancing this activity .

Toxicity and Safety Profile

The toxicity profile of [(4R,4aR,7S,7aR,12bS)-9-methoxy...] is not well-documented; however, it is important to note that compounds with similar structures may share adverse effects associated with opioids. These can include respiratory depression and dependence . Further toxicological studies are necessary to establish a comprehensive safety profile.

常见问题

Q. How can the stereochemistry of this compound be experimentally confirmed?

The compound’s multiple chiral centers (4R,4aR,7S,7aR,12bS) require rigorous structural validation. Methodology :

  • X-ray crystallography provides definitive 3D atomic coordinates, resolving ambiguities in stereochemistry .
  • NMR spectroscopy (1H and 13C) identifies coupling constants and NOE effects to confirm spatial arrangements. For example, axial vs. equatorial proton orientations in the methanobenzofuro moiety can distinguish stereoisomers .

Q. What strategies optimize the multi-step synthesis of this compound?

Synthesis involves complex steps (e.g., cyclization, functional group protection). Methodology :

  • Use HPLC purification to isolate intermediates and reduce byproducts (e.g., diastereomeric impurities) .
  • Employ reducing agents like NaBH4 in controlled conditions to prevent over-reduction of ketone or ester groups .
  • Monitor reaction progress with thin-layer chromatography (TLC) and optimize reaction times to minimize degradation .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodology :

  • GC/MS with electron ionization (EI) identifies molecular fragments (e.g., loss of acetate or methoxy groups) and confirms molecular weight .
  • 785-nm Raman spectroscopy detects functional groups (e.g., C=O stretch of acetate at ~1740 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₁H₂₃NO₅, MW 369.4 g/mol) .

Advanced Research Questions

Q. How can binding affinity to opioid receptors be quantified?

Methodology :

  • Surface plasmon resonance (SPR) measures real-time interactions between the compound and µ-opioid receptors immobilized on a sensor chip .
  • Radioligand displacement assays using [³H]-naloxone quantify competitive binding in neuronal membrane preparations .
  • Calcium flux assays in HEK-293 cells transfected with opioid receptors evaluate functional activation (e.g., inhibition of CCL5-induced Ca²⁺ release) .

Q. How do structural discrepancies (e.g., 4aR vs. 5R stereochemistry) affect data interpretation?

Discrepancies in reported stereochemistry (e.g., vs. 3) may arise from synthesis variations. Methodology :

  • Compare NMR chemical shifts (e.g., 7aR vs. 7aS configurations alter proton environments in the hexahydro ring) .
  • Perform molecular docking to assess how stereochemical variations impact receptor binding pocket complementarity .

Q. What is the impact of substituting the 9-methoxy group with acetyloxy?

Methodology :

  • Synthesize analogs (e.g., 9-acetyloxy derivative) and compare bioactivity via in vitro assays (e.g., IC₅₀ in pain models) .
  • Analyze metabolic stability using liver microsomes to evaluate hydrolysis rates of acetate vs. methoxy groups .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?

Methodology :

  • Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peak interference in NMR .
  • Cross-validate with 2D NMR techniques (HSQC, HMBC) to assign ambiguous proton-carbon correlations .

Methodological Considerations for In Vivo Studies

Q. How is metabolic profiling conducted for this compound?

Methodology :

  • Administer the compound to rodents and collect plasma/liver samples at timed intervals.
  • Use LC-MS/MS to identify metabolites (e.g., deacetylated or hydroxylated derivatives) .

Q. What models assess cross-reactivity in immunological studies?

Methodology :

  • Immunize mice with heroin-protein conjugates and measure antibody titers against the compound via ELISA .
  • Evaluate in vivo protection in opioid overdose models (e.g., tail-flick test for analgesia) .

Additional Notes

  • Stability : Store the compound in sealed containers under argon at -20°C to prevent oxidation of the methanobenzofuro ring .
  • Ethical compliance : Adhere to institutional guidelines for opioid-related research, including DEA licensing for in vivo assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
Reactant of Route 2
Reactant of Route 2
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。